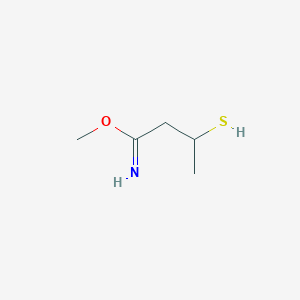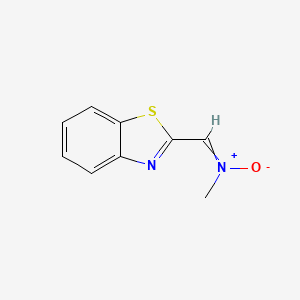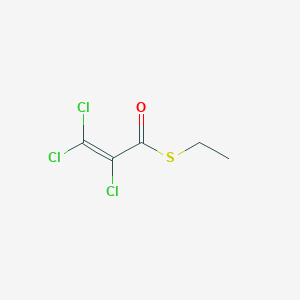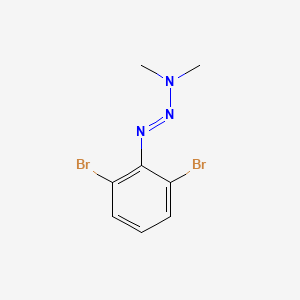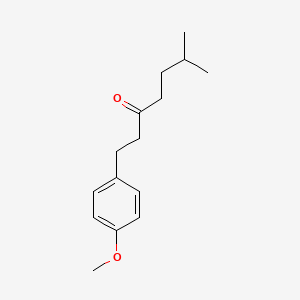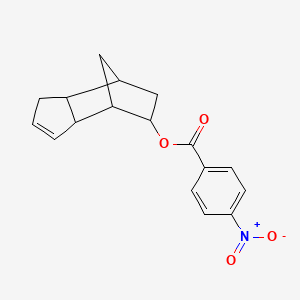
1-Bromo-5-chloro-2-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-methylpent-1-ene is an organic compound with the molecular formula C6H10BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a pentene backbone
Méthodes De Préparation
The synthesis of 1-Bromo-5-chloro-2-methylpent-1-ene can be achieved through several synthetic routes. One common method involves the halogenation of 2-methylpent-1-ene. The reaction typically employs bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial production methods may involve the use of large-scale halogenation reactors where controlled amounts of bromine and chlorine are introduced to the alkene substrate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
1-Bromo-5-chloro-2-methylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide can lead to the formation of 2-methylpent-1,4-diene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of dihalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with sodium iodide would yield 1-iodo-5-chloro-2-methylpent-1-ene, while elimination with potassium hydroxide would produce 2-methylpent-1,4-diene.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-methylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of medicinal compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
Mécanisme D'action
The mechanism by which 1-Bromo-5-chloro-2-methylpent-1-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.
Comparaison Avec Des Composés Similaires
1-Bromo-5-chloro-2-methylpent-1-ene can be compared with other halogenated alkenes, such as:
1-Bromo-2-chloro-2-methylpropane: This compound has a similar structure but differs in the position of the halogen atoms and the presence of a different alkyl group.
1-Bromo-3-chloropropene: Another halogenated alkene with a shorter carbon chain and different halogen positions.
1-Iodo-5-chloro-2-methylpent-1-ene: Similar to this compound but with iodine instead of bromine.
Propriétés
Numéro CAS |
93662-28-3 |
|---|---|
Formule moléculaire |
C6H10BrCl |
Poids moléculaire |
197.50 g/mol |
Nom IUPAC |
1-bromo-5-chloro-2-methylpent-1-ene |
InChI |
InChI=1S/C6H10BrCl/c1-6(5-7)3-2-4-8/h5H,2-4H2,1H3 |
Clé InChI |
RAESXOKLWULIQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CBr)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


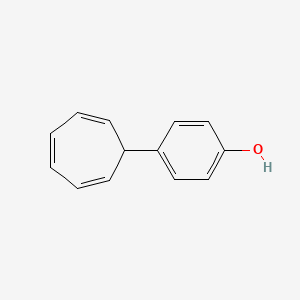

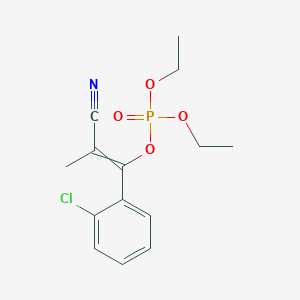
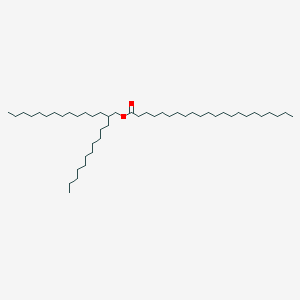
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
